1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline
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Overview
Description
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline is a complex organic compound that features a unique structure combining an indoline core with a pyridine ring substituted with a tert-butylthio group and a methyl group
Preparation Methods
The synthesis of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indoline core, followed by the introduction of the pyridine ring. The tert-butylthio group is then added through a nucleophilic substitution reaction. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions .
Chemical Reactions Analysis
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with target proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar compounds to 1-(5-(tert-Butylthio)-4-methylpyridin-2-yl)indoline include other indoline derivatives and pyridine-substituted compounds. For example:
1-(4-Methylpyridin-2-yl)indoline: Lacks the tert-butylthio group, which may result in different biological activities and chemical reactivity.
1-(5-(tert-Butylthio)pyridin-2-yl)indoline: Similar structure but without the methyl group, potentially affecting its lipophilicity and interaction with molecular targets
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
Molecular Formula |
C18H22N2S |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-4-methylpyridin-2-yl)-2,3-dihydroindole |
InChI |
InChI=1S/C18H22N2S/c1-13-11-17(19-12-16(13)21-18(2,3)4)20-10-9-14-7-5-6-8-15(14)20/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
GSVZCAHZNLYAQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1SC(C)(C)C)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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